molecular formula C14H21NOS B4841272 N~2~-CYCLOHEPTYL-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE

N~2~-CYCLOHEPTYL-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE

Cat. No.: B4841272
M. Wt: 251.39 g/mol
InChI Key: SWGVBEKTEJOGID-UHFFFAOYSA-N
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Description

N~2~-Cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

The synthesis of N2-Cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P~4~S~10~) . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N~2~-Cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.

Mechanism of Action

The mechanism of action of N2-Cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system allows for strong binding interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

N~2~-Cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of N2-Cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide lies in its specific cycloheptyl and dimethyl substitutions, which may confer distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

N-cycloheptyl-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-10-9-13(17-11(10)2)14(16)15-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGVBEKTEJOGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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